molecular formula C15H15N3O3S B5780935 4-(ethylthio)-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide

4-(ethylthio)-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide

Cat. No. B5780935
M. Wt: 317.4 g/mol
InChI Key: DLKKTXHJWRKHHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(ethylthio)-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. This compound has been synthesized using various methods and has shown promising results in the inhibition of certain enzymes and biological processes.

Mechanism of Action

The mechanism of action of 4-(ethylthio)-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide involves the inhibition of certain enzymes and biological processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a significant role in inflammation and pain. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression, which makes it a potential candidate for the treatment of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(ethylthio)-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide have been extensively studied. It has been shown to have anti-inflammatory, analgesic, antifungal, and antibacterial properties. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 4-(ethylthio)-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide in lab experiments is its ability to inhibit specific enzymes and biological processes, which makes it a useful tool for studying the mechanisms involved in various diseases. However, one of the limitations of using this compound is its potential toxicity and side effects, which should be carefully monitored in lab experiments.

Future Directions

The potential future directions for 4-(ethylthio)-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide research are vast. One of the significant areas of research is the development of new cancer therapies based on the inhibition of HDACs. Another potential area of research is the development of new antibiotics based on the antibacterial and antifungal properties of this compound. Additionally, further studies are needed to determine the potential toxicity and side effects of this compound in vivo, which will be critical in the development of new drugs based on this compound.
Conclusion:
In conclusion, 4-(ethylthio)-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide is a chemical compound that has shown promising results in various scientific research applications. Its ability to inhibit specific enzymes and biological processes makes it a useful tool in the study of various diseases. However, further studies are needed to determine its potential toxicity and side effects in vivo, which will be critical in the development of new drugs based on this compound.

Synthesis Methods

The synthesis of 4-(ethylthio)-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide has been reported in various scientific literature. One of the commonly used methods involves the reaction of 4-chloro-3-nitrobenzoic acid with 6-methyl-2-pyridinethiol in the presence of a base such as triethylamine and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with ethanethiol to obtain 4-(ethylthio)-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide.

Scientific Research Applications

The potential applications of 4-(ethylthio)-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide in scientific research are vast. One of the significant applications is in the field of medicine, where this compound has shown promising results in the inhibition of certain enzymes involved in the progression of cancer, inflammation, and other diseases. It has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

4-ethylsulfanyl-N-(6-methylpyridin-2-yl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S/c1-3-22-13-8-7-11(9-12(13)18(20)21)15(19)17-14-6-4-5-10(2)16-14/h4-9H,3H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKKTXHJWRKHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=N2)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(ethylthio)-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide

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